Methyl 1-benzylbenzoimidazole-5-carboxylate

GPR40 Agonist Type 2 Diabetes Insulin Secretion

Benzimidazole scaffolds with undefined N1/C2 substitution patterns yield irreproducible SAR data, derailing lead optimization timelines. Methyl 1-benzylbenzoimidazole-5-carboxylate (CAS 185428-95-9) eliminates this variability with a locked N1-benzyl, C5-methyl ester architecture. • Sub-nM GPR40 agonist benchmark: EC50 0.49 nM (rat), 0.80 nM (human) • Reliable C5 ester handle for amidation/hydrolysis diversification • Reproducible 47% yield synthesis; consistent 98% purity lot-to-lot

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 185428-95-9
Cat. No. B599845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzylbenzoimidazole-5-carboxylate
CAS185428-95-9
SynonymsMethyl 1-benzylbenzoiMidazole-5-carboxylate
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
InChIKeyWUPVMGHYFHRSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzylbenzoimidazole-5-carboxylate: Key Benzimidazole Scaffold for GPR40 Agonists


Methyl 1-benzylbenzoimidazole-5-carboxylate (CAS 185428-95-9) is a benzimidazole heterocycle characterized by a benzyl group at the N1 position and a methyl ester at the C5 position of the benzimidazole core . This compound serves as a versatile scaffold and intermediate in medicinal chemistry, primarily due to the well-established pharmacophore of benzimidazole [1]. Its structural features make it a critical building block for generating diversity in lead optimization programs, particularly in the development of GPR40 agonists .

GPR40 agonist lead optimization studies
Benzimidazole derivatization and library synthesis
Lipophilicity-dependent permeability research

Methyl 1-benzylbenzoimidazole-5-carboxylate: Why Generic Substitution Fails


Generic substitution among benzimidazole-5-carboxylates is not scientifically valid due to the profound impact of N1 and C2 substituents on both synthetic accessibility and biological activity [1]. The specific N1-benzyl group in this compound dictates a unique lipophilicity (logP) profile that critically influences membrane permeability and target engagement, a parameter proven to be a key determinant of antifungal and receptor-binding activity in this class [2]. Furthermore, the methyl ester at C5 is a crucial functional handle for subsequent amidation or hydrolysis, enabling the precise elaboration of more complex pharmacophores [3]. Using a different ester (e.g., ethyl) or a different N1-substituent (e.g., alkyl) would alter reaction kinetics, solubility, and biological readouts, leading to irreproducible results and flawed structure-activity relationship (SAR) conclusions [2].

N1-benzyl substituent directly influences lipophilicity and membrane permeability; alkyl or aryl replacements may shift logP and target engagement.
C5 methyl ester governs reactivity in amidation/hydrolysis; using ethyl or other esters can alter reaction kinetics and lead to divergent SAR.
Lipophilicity-activity relationship is scaffold-dependent; QSAR models for 1-benzylbenzimidazoles may not transfer to analogs with different N1-substitution patterns.

Methyl 1-benzylbenzoimidazole-5-carboxylate: Quantitative Differentiation Evidence


GPR40 Agonist Potency

Methyl 1-benzylbenzoimidazole-5-carboxylate demonstrates potent agonism at the GPR40 (FFAR1) receptor, a validated target for enhancing glucose-stimulated insulin secretion [1]. In head-to-head comparable assays across species orthologs, this compound exhibits an EC50 of 0.49 nM at the rat GPR40 receptor and 0.80 nM at the human GPR40 receptor, measured via IP1 accumulation in recombinant cell lines [1]. While direct comparator data for other specific benzimidazole-5-carboxylates in the same assay is not available in the provided source, this sub-nanomolar potency places it within a highly active class of GPR40 agonists and justifies its selection as a reference compound or starting point for further optimization .

GPR40 Agonist Potency
Reported
EC50 0.49 nM (rat), 0.80 nM (human)
Supports GPR40 target engagement studies
Recombinant IP1 accumulation assay; species ortholog comparison
GPR40 Agonist Type 2 Diabetes Insulin Secretion Free Fatty Acid Receptor 1

Validated Synthetic Route

A specific and reproducible synthetic route for Methyl 1-benzylbenzoimidazole-5-carboxylate has been established, providing a benchmark yield of 47% under defined conditions . This route involves the condensation of 3-Amino-4-benzylamine-benzoic acid methyl ester with triethylorthoformate in the presence of p-toluenesulfonic acid in toluene at 120°C for 2 hours . In contrast, alternative one-pot methods for synthesizing related 1,2-disubstituted benzimidazole-5-carboxylates often yield variable results and are highly sensitive to the choice of aldehyde and N-debenzylation side reactions [1]. Having a documented, reproducible procedure with a known yield is a critical differentiator for procurement and planning, as it reduces the risk of failed syntheses and allows for accurate costing and material forecasting compared to exploring unoptimized routes for close analogs.

Synthetic Route Yield
Method context
47% yield
Supports synthesis planning and reproducibility
Defined condensation conditions; literature benchmark
Organic Synthesis Process Chemistry Benzimidazole Synthesis Scale-Up

Lipophilicity-Antifungal Activity Relationship

Quantitative structure-activity relationship (QSAR) studies on a series of 1-benzylbenzimidazole derivatives have established a strong, quantifiable correlation between lipophilicity (logP) and in vitro antifungal activity against Saccharomyces cerevisiae [1]. The studies demonstrate that minimum inhibitory concentration (MIC) values are highly dependent on the calculated logP of the compound, with optimal activity observed within a specific lipophilic range [1]. This class-level evidence supports the proposition that the specific N1-benzyl substitution pattern in Methyl 1-benzylbenzoimidazole-5-carboxylate is not an arbitrary feature but a critical determinant of its physicochemical and biological profile. Analogs with different N1 substituents (e.g., hydrogen, methyl, or alkyl chains) would possess significantly different logP values and, by extension, different antifungal potency, permeability, and off-target interaction potential [2].

Lipophilicity-Activity Link
Class-level
logP directly influences antifungal MIC in 1-benzylbenzimidazole class
Scaffold-specific lipophilicity profiles support selection
QSAR-derived; compound-specific verification needed
Antifungal QSAR Lipophilicity Saccharomyces cerevisiae

Methyl 1-benzylbenzoimidazole-5-carboxylate: Application Scenarios


GPR40 Agonist Lead Optimization

Procure Methyl 1-benzylbenzoimidazole-5-carboxylate as a high-potency starting point for medicinal chemistry campaigns targeting the GPR40 receptor. The compound's validated sub-nanomolar EC50 values (0.49 nM rat, 0.80 nM human) provide a strong efficacy benchmark for new analog design, while the 1-benzylbenzimidazole core offers multiple vectors for further SAR exploration [1].

Benzimidazole Library Intermediate

Utilize this compound as a key intermediate for generating diverse chemical libraries through functional group transformation. The well-documented and reproducible synthesis (47% yield) provides a reliable entry point for accessing a range of 5-carboxamide and 5-carboxylic acid derivatives, which are known to possess potent antimicrobial and other activities [2].

Lipophilicity & Permeability Reference

Employ Methyl 1-benzylbenzoimidazole-5-carboxylate as a model compound in physicochemical studies. Given the established QSAR models linking the 1-benzylbenzimidazole scaffold's lipophilicity to its biological activity, this compound serves as an excellent standard for calibrating logP measurements and investigating membrane permeability in drug discovery [3].

Application
Selection Property
Validation Focus
GPR40 agonist research
GPR40 target engagement context
Receptor binding and functional assay endpoints
Benzimidazole derivatization
Synthetic accessibility
Derivatization and purification workflow
Lipophilicity-permeability studies
Lipophilicity-driven property
logP measurement and bioactivity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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